An In-depth Technical Guide to tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate, a pivotal building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical and physical properties, detailed synthetic and purification protocols, reactivity and mechanistic insights, and its applications in the synthesis of pharmacologically active agents.
Core Chemical and Physical Properties
Tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate, with the CAS number 935845-20-8, is a specialized chemical intermediate. The presence of a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and a reactive chlorosulfonyl group at the 3-position makes it a versatile reagent in organic synthesis.[1][2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₆ClNO₄S | [2] |
| Molecular Weight | 269.74 g/mol | [1] |
| Appearance | Liquid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Store in a sealed container, away from moisture, under an inert atmosphere, preferably in a freezer at -20°C. |
Synthesis and Purification: A Self-Validating Protocol
The synthesis of tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is generally achieved through a two-step process. This involves the protection of the pyrrolidine nitrogen with a Boc group, followed by chlorosulfonylation at the 3-position. The rationale behind this sequence is to prevent the secondary amine from interfering with the subsequent sulfonylation reaction.
Step 1: N-Boc Protection of Pyrrolidine
The initial step involves the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-pyrrolidine. This reaction is a standard procedure for protecting amines.
Pyrrolidine [label="Pyrrolidine"]; Boc2O [label="Di-tert-butyl dicarbonate (Boc₂O)"]; Base [label="Base (e.g., NaHCO₃)"]; Solvent [label="Solvent (e.g., THF/H₂O)"]; NBocPyrrolidine [label="N-Boc-pyrrolidine", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
Pyrrolidine -> NBocPyrrolidine; Boc2O -> NBocPyrrolidine; Base -> NBocPyrrolidine; Solvent -> NBocPyrrolidine; }
Experimental Protocol:
-
In a round-bottom flask, dissolve pyrrolidine (1.0 equiv.) in a suitable solvent mixture such as tetrahydrofuran (THF) and water (1:1).
-
Add a base, for instance, sodium bicarbonate (NaHCO₃) (1.5 equiv.), to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add di-tert-butyl dicarbonate (1.1 equiv.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-pyrrolidine.
Step 2: Chlorosulfonylation of N-Boc-Pyrrolidine
The second step introduces the reactive chlorosulfonyl group. This is typically achieved by reacting N-Boc-pyrrolidine with a sulfonating agent like chlorosulfonyl isocyanate in an anhydrous solvent at low temperatures to control the reactivity and prevent side reactions.[1]
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-pyrrolidine (1.0 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0-5°C using an ice-salt bath.
-
Slowly add chlorosulfonyl isocyanate (1.2 equiv.) dropwise to the stirred solution, maintaining the temperature below 5°C.[1] The stoichiometry is crucial to drive the reaction to completion while minimizing the formation of over-sulfonated byproducts.[1]
-
Stir the reaction mixture at this temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of cold water.
-
Separate the organic layer, wash it with cold brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
Purification
The crude tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., 3:7 to 1:1) is commonly used as the eluent to isolate the pure product.[1] For higher purity, recrystallization from a solvent such as cold diethyl ether can be employed.[1]
Purity Analysis: The purity of the final product can be assessed using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a suitable method.
Spectroscopic Characterization
The structural confirmation of tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate relies on a combination of spectroscopic techniques.
| Technique | Typical Data |
| ¹H NMR | δ ~1.44 (s, 9H, Boc), 3.40–3.55 (m, 4H, pyrrolidine CH₂), 4.10 (q, 1H, CH-SO₂Cl)[1] |
| ¹³C NMR | Signals corresponding to the Boc group (~28 ppm for CH₃, ~80 ppm for the quaternary carbon), and the pyrrolidine ring carbons. |
| IR Spectroscopy | Peaks around 1350 cm⁻¹ (asymmetric S=O stretch) and 1150 cm⁻¹ (symmetric S=O stretch) are characteristic of the sulfonyl group. A strong carbonyl stretch for the Boc group is also expected around 1690-1710 cm⁻¹.[1] |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) should confirm the molecular weight (calculated for [M+H]⁺: 269.0561), showing the characteristic isotopic pattern for a chlorine-containing compound.[1] |
Reactivity and Mechanistic Insights
The cornerstone of the utility of tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is the high reactivity of the chlorosulfonyl group. This group is a potent electrophile, making the sulfur atom susceptible to nucleophilic attack.
Reaction with Nucleophiles
The primary reaction of this compound is nucleophilic substitution at the sulfur atom, leading to the displacement of the chloride ion. This is the fundamental reaction for the synthesis of sulfonamides and sulfonate esters.
Reagent [label="tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate"]; Nucleophile [label="Nucleophile (e.g., R-NH₂, R-OH)"]; Product [label="Sulfonamide or Sulfonate Ester", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
Reagent -> Product; Nucleophile -> Product; }
Mechanism of Sulfonamide Formation:
The reaction with a primary or secondary amine proceeds via a two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Chloride Departure: The chloride ion, being a good leaving group, is expelled, and a proton is subsequently lost from the nitrogen to yield the stable sulfonamide.
The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.
Applications in Drug Discovery
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate serves as a key intermediate in the synthesis of a variety of biologically active molecules, particularly those containing a sulfonamide functional group. The sulfonamide group is a common pharmacophore found in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[4]
Derivatives of this compound have also been investigated for their potential as enzyme inhibitors, including Poly (ADP-ribose) polymerase (PARP) inhibitors, which are a class of anticancer agents.[1]
Safety and Handling
Tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as causing severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
Tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is a valuable and versatile building block in modern drug discovery and organic synthesis. Its bifunctional nature, combining a protected pyrrolidine ring with a highly reactive sulfonyl chloride, allows for the straightforward introduction of the sulfonamide moiety into complex molecules. The synthetic protocols outlined in this guide, along with an understanding of its reactivity and spectroscopic properties, provide a solid foundation for its effective use in the laboratory. As the demand for novel therapeutics with diverse pharmacophores continues to grow, the importance of such well-characterized and reactive intermediates will undoubtedly increase.
References
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Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]
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MySkinRecipes. tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate. [Link]
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National Institutes of Health. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
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ORE. The Synthesis of Functionalised Sulfonamides. [Link]
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IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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